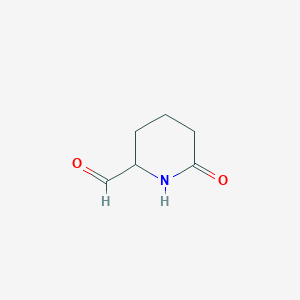
2-Pyridone-6-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridone-6-carboxaldehyde is a heterocyclic organic compound with a molecular formula of C6H9NO2. It features a piperidine ring with an oxo group at the 6th position and an aldehyde group at the 2nd position. This compound is of significant interest due to its versatile applications in organic synthesis and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridone-6-carboxaldehyde typically involves the oxidation of piperidine derivatives. One common method is the oxidation of 2-piperidone using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent at elevated temperatures to ensure complete oxidation.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic oxidation using supported metal catalysts can be employed to achieve high selectivity and conversion rates. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 2-Pyridone-6-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: 6-Oxo-piperidine-2-carboxylic acid.
Reduction: 6-Hydroxy-piperidine-2-carbaldehyde.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Pyridone-6-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a precursor for the synthesis of enzyme inhibitors.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Pyridone-6-carboxaldehyde involves its interaction with biological targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The oxo group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes by forming covalent adducts with active site residues.
Receptors: It may interact with receptor proteins through non-covalent interactions, modulating their activity.
Signaling Pathways: The compound can affect cellular signaling pathways by altering the activity of key enzymes and receptors.
Comparación Con Compuestos Similares
2-Pyridone-6-carboxaldehyde can be compared with other similar compounds, such as:
Piperidine-2-carbaldehyde: Lacks the oxo group, resulting in different reactivity and biological activity.
6-Hydroxy-piperidine-2-carbaldehyde: Contains a hydroxyl group instead of an oxo group, leading to different chemical properties and applications.
2,6-Dioxopiperidine:
Uniqueness: The presence of both an oxo and an aldehyde group in this compound provides a unique combination of reactivity and functionality, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C6H9NO2 |
|---|---|
Peso molecular |
127.14 g/mol |
Nombre IUPAC |
6-oxopiperidine-2-carbaldehyde |
InChI |
InChI=1S/C6H9NO2/c8-4-5-2-1-3-6(9)7-5/h4-5H,1-3H2,(H,7,9) |
Clave InChI |
LXDWONXTGDWNLA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(NC(=O)C1)C=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














